molecular formula C17H9FN2O5S2 B4623118 3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4623118
M. Wt: 404.4 g/mol
InChI Key: GKHPNOPXJNXXHN-GIDUJCDVSA-N
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Description

The compound "3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one" belongs to a class of chemically synthesized molecules with potential pharmacological activities. These compounds, generally encompassing thiazolidinone and benzodioxolyl moieties, are of interest due to their diverse chemical reactions and properties, which can lead to various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar thiazolidin-4-one derivatives often involves the condensation of aromatic aldehydes with thiazolidinone under specific conditions to yield compounds with significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013). Such methodologies can be adapted for the synthesis of the target compound, focusing on the selection of appropriate fluorophenyl and benzodioxolyl precursors.

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using techniques like FT-IR, NMR, and X-ray powder diffraction, revealing details about the molecular geometry, electronic structure, and intermolecular interactions (Rachida Rahmani et al., 2017). These studies highlight the importance of non-covalent interactions in determining the solid-state structure and properties of such compounds.

Chemical Reactions and Properties

The chemical reactivity of thiazolidin-4-one derivatives includes their participation in various organic reactions, such as cycloadditions, to yield a range of heterocyclic compounds with potential biological activities. For example, the reactivity of similar compounds has been explored to produce derivatives with schistosomicidal activity (M. Albuquerque et al., 2005).

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, demonstrate potent in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. These compounds often exhibit better efficacy than reference drugs, highlighting their potential in developing new antimicrobial agents (Liaras et al., 2011).

Schistosomicidal Activity

Derivatives of thioxo-imidazolidine, including those with structural similarities to 3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, have been synthesized and shown to possess schistosomicidal activity. These compounds are prepared through alkylation and condensation processes and evaluated for their efficacy against schistosomiasis, a significant parasitic disease (Albuquerque et al., 2005).

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which share core structural features with 3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, reveals significant anti-inflammatory activity. Some derivatives in this category have shown promising results, indicating their potential in anti-inflammatory drug development (Sunder et al., 2013).

Anti-Helicobacter pylori Activity

2-(Substituted benzylthio)-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their in vitro activity against Helicobacter pylori. These compounds, especially those with the 2-chloro-6-fluorobenzylthio moiety, exhibit significant inhibitory effects against H. pylori, suggesting their potential use in treating infections caused by this bacterium (Mohammadhosseini et al., 2009).

Antimicrobial and Anticancer Activities

Compounds incorporating elements from 3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, such as novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have shown anti-inflammatory activity. Among these compounds, some demonstrated significant anti-inflammatory effects, highlighting their potential for therapeutic applications (Sunder & Maleraju, 2013).

properties

IUPAC Name

(5E)-3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O5S2/c18-10-3-1-2-4-11(10)19-16(21)15(27-17(19)26)6-9-5-13-14(25-8-24-13)7-12(9)20(22)23/h1-7H,8H2/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHPNOPXJNXXHN-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

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